molecular formula C8H11N3O2 B3216121 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole CAS No. 1170914-04-1

3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole

Cat. No.: B3216121
CAS No.: 1170914-04-1
M. Wt: 181.19 g/mol
InChI Key: YLBHIAAQSXIHMY-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C₈H₁₁N₃O₂, is characterized by the presence of a cyclopropyl group, an ethyl group, and a nitro group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropyl hydrazine with ethyl acetoacetate followed by nitration can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or nitric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-ethyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-1-ethyl-5-amino-1H-pyrazole
  • 3-Cyclopropyl-1-ethyl-5-methyl-1H-pyrazole
  • 3-Cyclopropyl-1-ethyl-5-chloro-1H-pyrazole

Uniqueness

3-Cyclopropyl-1-ethyl-5-nitro-1H-pyrazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclopropyl and ethyl groups also contributes to its unique structural and functional properties .

Properties

IUPAC Name

3-cyclopropyl-1-ethyl-5-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-10-8(11(12)13)5-7(9-10)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBHIAAQSXIHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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